molecular formula C11H9NO2 B15070839 8-Hydroxy-5-methylquinoline-7-carbaldehyde CAS No. 5541-74-2

8-Hydroxy-5-methylquinoline-7-carbaldehyde

Cat. No.: B15070839
CAS No.: 5541-74-2
M. Wt: 187.19 g/mol
InChI Key: GMNJGAIYTKQSMP-UHFFFAOYSA-N
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Description

8-Hydroxy-5-methylquinoline-7-carbaldehyde is a versatile chemical scaffold based on the privileged 8-hydroxyquinoline (8-HQ) structure, a core motif known for its significant chelating properties and broad spectrum of biological activities . This compound is primarily valued in research as a key synthetic intermediate for the development of novel bioactive molecules. The aldehyde functional group at the C7 position provides a highly reactive handle for further chemical modifications, most notably for the formation of Schiff bases when condensed with primary amines . The 8-hydroxyquinoline core is extensively documented in scientific literature for its pharmacological potential, including anticancer, antimicrobial, antifungal, and antiviral activities . Derivatives of 8-HQ, such as Clioquinol and Nitroxoline, demonstrate the therapeutic relevance of this chemical family . As a bifunctional molecule, this compound can be explored to create hybrid compounds or probes that interact with biological targets like metals or enzymes. Its structure makes it a candidate for developing agents that induce oxidative stress in cancer cells or inhibit essential enzymes in pathogens . Researchers utilize this compound in medicinal chemistry programs aimed at drug discovery, particularly in synthesizing and screening new compounds for anticancer and antibacterial properties . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5541-74-2

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-hydroxy-5-methylquinoline-7-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-7-5-8(6-13)11(14)10-9(7)3-2-4-12-10/h2-6,14H,1H3

InChI Key

GMNJGAIYTKQSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)C=O

Origin of Product

United States

Spectroscopic and Structural Characterization of 8 Hydroxy 5 Methylquinoline 7 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Elucidation

Modern analytical chemistry employs a variety of spectroscopic methods to probe molecular structures at the atomic level. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) stand out for their ability to provide detailed information about the connectivity of atoms and the elemental composition of a molecule. These techniques were instrumental in the characterization of a series of quinolinecarbaldehydes, including 8-Hydroxy-5-methylquinoline-7-carbaldehyde. mdpi.com

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides fundamental insights into the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) analysis provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. For this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400.2 MHz instrument. mdpi.com The resulting chemical shifts (δ) and coupling constants reveal the specific arrangement of protons on the quinoline (B57606) ring system.

The spectrum shows a singlet for the methyl group (CH₃) protons at 2.56 ppm. mdpi.com The aromatic region displays signals corresponding to the protons on the quinoline core. A singlet at 7.53 ppm is assigned to the proton at the C6 position. mdpi.com The characteristic signals for the protons at positions 3 and 4 of the pyridine (B92270) ring appear as a doublet of doublets at 7.58 ppm and a doublet at 8.26 ppm, respectively. mdpi.com Another doublet at 8.90 ppm corresponds to the proton at the C2 position. mdpi.com The aldehyde proton (HC=O) gives rise to a distinct singlet far downfield at 10.36 ppm, which is characteristic of formyl protons. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ mdpi.com

Chemical Shift (δ) ppm Multiplicity Assignment
2.56 s CH₃
7.53 s H-6
7.58 dd H-3
8.26 d H-4
8.90 d H-2
10.36 s HC=O

s = singlet, d = doublet, dd = doublet of doublets

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum for this compound was recorded in CDCl₃ at 100.6 MHz. mdpi.com

The spectrum displays a total of eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The methyl carbon (CH₃) appears upfield at 17.9 ppm. mdpi.com The aromatic and quinoline ring carbons resonate in the typical downfield region between 117.2 and 157.4 ppm. mdpi.com The signal for the aldehyde carbonyl carbon (C=O) is observed at the furthest downfield position, 192.3 ppm, which is characteristic for such functional groups. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ mdpi.com

Chemical Shift (δ) ppm
17.9
117.2
124.3
124.7
124.9
131.8
133.0
139.5
148.9
157.4

In addition to ¹H and ¹³C NMR, multinuclear NMR techniques are valuable for the characterization of quinoline derivatives, especially when heteroatoms or metals are present in the structure or as part of a complex. mdpi.com While specific multinuclear NMR data for this compound itself is not extensively detailed, the general methodology is applied to characterize a broad range of its derivatives. mdpi.com This approach allows for the study of interactions with various other nuclei, providing deeper insights into the electronic structure and coordination chemistry of these compounds.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For the analysis of quinolinecarbaldehydes and their derivatives, HRMS measurements are typically performed using a Synapt G2-Si mass spectrometer equipped with an Electrospray Ionization (ESI) source and a quadrupole-time-of-flight (Q-TOF) mass analyzer. mdpi.com This technique allows for the determination of the exact mass, often with an accuracy of a few parts per million (ppm).

For example, in the characterization of related 8-hydroxyquinoline (B1678124) derivatives, HRMS (ESI-) was used to confirm the molecular formula of N-((8-Hydroxy-5-methylquinolin-7-yl)(3-methylthiophen-2-yl)methyl)benzamide by measuring the [M-H]⁻ ion at m/z 401.1062, which corresponded to the calculated value for the formula C₂₄H₁₈ClN₂O₂. rsc.org This level of precision is crucial for unequivocally confirming the chemical formula of newly synthesized compounds.

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of this compound, GC-MS provides crucial information for its identification and characterization.

Research has identified the retention time (tᵣ) for this compound as 7.186 minutes under specific chromatographic conditions. mdpi.com The mass spectrum obtained from the electron ionization (EI) source reveals key fragmentation patterns that are characteristic of the molecule's structure. The molecular ion peak (M⁺) corresponds to the exact mass of the compound, while other significant peaks arise from the fragmentation of the parent molecule, aiding in its structural confirmation. mdpi.com

CompoundRetention Time (tᵣ)Reference
This compound7.186 min mdpi.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FTIR spectrum is characterized by several key absorption bands.

Although a complete, assigned spectrum for this compound is not detailed in the available literature, the characteristic vibrational frequencies can be predicted based on its functional groups and data from closely related 8-hydroxyquinoline derivatives. mdpi.comrsc.org The spectrum is expected to be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the range of 1660-1700 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group is expected around 3100-3300 cm⁻¹. Other significant peaks include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, and C-O stretching.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H stretch~3300 - 3100 (broad)Phenolic Hydroxyl
Aromatic C-H stretch~3100 - 3000Quinoline Ring
Aliphatic C-H stretch~2950 - 2850Methyl Group
C=O stretch~1670 - 1660Aldehyde Carbonyl
C=C / C=N stretch~1600 - 1450Quinoline Ring
C-O stretch~1280 - 1200Phenolic C-O
Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric vibrations and bonds that are weak absorbers in the infrared spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule, which are related to its molecular orbital energies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum is useful for characterizing conjugated systems.

While the specific UV-Vis spectrum for this compound has not been detailed, data for the closely related compound 8-Hydroxyquinoline-7-carbaldehyde (B1296194) in methanol (B129727) provides a strong basis for comparison. mdpi.com This parent compound exhibits multiple absorption bands corresponding to π-π* transitions within the quinoline aromatic system. mdpi.com The addition of a methyl group at the 5-position in this compound acts as an auxochrome, which is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating nature.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (log ε)Reference
8-Hydroxyquinoline-7-carbaldehyde*Methanol3953.04 mdpi.com
3223.89
2633.96
2394.40
2104.13

*Data for a closely related compound. The 5-methyl derivative is expected to show similar absorption with a slight red shift.

Photophysical Property Analysis of Luminescent Derivatives

8-Hydroxyquinoline and its derivatives are renowned for their ability to form highly luminescent chelate complexes with a variety of metal ions. rroij.comnih.gov The parent ligand, 8-hydroxyquinoline, is typically weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) process from the phenolic hydroxyl group to the pyridine nitrogen. rroij.com

Upon complexation with metal ions such as Al³⁺, Zn²⁺, or Mg²⁺, this ESIPT pathway is blocked. rroij.com The coordination to the metal ion increases the rigidity of the molecular structure, which reduces non-radiative decay pathways and significantly enhances the fluorescence quantum yield. rroij.com These metal complexes are often characterized by strong fluorescence emission, making them valuable in applications such as organic light-emitting diodes (OLEDs) and fluorescent chemosensors. rroij.comresearchgate.net

The photophysical properties, including the emission wavelength (λₑₘ) and fluorescence quantum yield (Φ), are highly dependent on the specific metal ion, the substituents on the quinoline ring, and the solvent environment. For instance, zinc complexes of 5-substituted-8-hydroxyquinoline derivatives have been shown to be luminescent, with emission stemming from a π–π* transition localized on the quinoline fragment. researchgate.net

Derivative TypeMetal IonEmission Wavelength (λem, nm)Quantum Yield (Φ)Reference
Zinc complex of a 5-substituted-8-hydroxyquinolineZn(II)4757 × 10⁻³ researchgate.net
Generic 8-Hydroxyquinoline complexesAl(III), Zn(II), Mg(II)Characterized by strong fluorescence enhancement upon chelation rroij.com

Theoretical and Computational Investigations on 8 Hydroxy 5 Methylquinoline 7 Carbaldehyde Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in predicting the behavior of molecular systems. For quinoline (B57606) derivatives, various methodologies are employed to gain insights into their structural and electronic characteristics.

Density Functional Theory (DFT) is a widely utilized computational method for studying quinoline derivatives due to its balance of accuracy and computational efficiency. nih.gov It is employed to perform structural calculations, analyze molecular interactions, and evaluate the optical and electronic properties of molecules. nih.gov

Researchers commonly use the Gaussian 09 software package for these calculations. nih.gov The geometry of the compounds is typically optimized using DFT at specific levels of theory, such as the B3LYP/6–31 G′(d,p) basis set. nih.gov For the related compound 8-hydroxyquinoline (B1678124) (8-HQ), calculations have been performed using the B3LYP functional with the 6-31G* basis set. researchgate.net In studies of charge-transfer complexes involving 8-HQ, the wB97XD/6-31G(d,p) basis set has also been utilized. researchgate.net These theoretical studies support experimental results by providing optimized geometrical structures and calculated vibrational frequencies. researchgate.netresearchgate.net

While DFT is a prevalent method for investigating quinoline systems, specific ab initio computational studies for 8-Hydroxy-5-methylquinoline-7-carbaldehyde are not extensively detailed in the available research. Ab initio methods, which are based on first principles without empirical parameters, are often used for high-accuracy calculations on smaller systems.

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and interactions with other molecules. However, specific MD simulation studies focused solely on this compound are not prominently featured in the reviewed literature.

Electronic Structure and Reactivity Descriptors

Electronic structure descriptors derived from computational studies are crucial for predicting the chemical reactivity and kinetic stability of molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. sci-hub.se The HOMO is related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. sci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability. sci-hub.se

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, which can be an indicator of biological activity. sci-hub.se For the parent compound 8-hydroxyquinoline (8-HQ), the theoretically calculated energy gap is approximately 4.52 eV. researchgate.net In computational studies of related quinolinecarbaldehydes, frontier molecular orbital calculations have been used to support findings on their electrochemical properties. mdpi.com For instance, in the case of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO orbital is primarily localized on the quinoline rings, whereas the LUMO orbital is distributed over the entire molecule. dergipark.org.tr

Table 1: Calculated HOMO-LUMO Energy Gaps for 8-Hydroxyquinoline and a Related Derivative This table is interactive. You can sort and filter the data.

Compound Method/Basis Set HOMO-LUMO Gap (eV)
8-Hydroxyquinoline (8-HQ) DFT 4.52
trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde DFT/B3LYP/6-311++G(d,p) 3.75

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding biological recognition processes and chemical interactions. researchgate.netnih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. nih.gov

Typically, red colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue colors represent areas of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green areas signify regions of neutral or zero potential. nih.gov For derivatives of 8-hydroxyquinoline, MEP maps have been used to analyze charge distribution and predict reactive sites. researchgate.net Furthermore, electrostatic potentials have been employed to calculate the formal charges on atoms within related quinolinecarbaldehydes, providing deeper insight into their electronic structure. mdpi.com

Vibrational Frequency Calculations and Normal Coordinate Analysis

Theoretical and computational methods, particularly Density Functional Theory (DFT), are pivotal in understanding the molecular vibrations of quinoline derivatives. researchgate.net These calculations provide the geometry, frequency, and intensity of the vibrational bands, which correspond to modes observed in Infrared (IR) and Raman spectroscopy. researchgate.net For 8-hydroxyquinoline (8-HQ) and its derivatives, DFT calculations using functionals like B3LYP have been shown to yield results in good agreement with experimental data. researchgate.netgazi.edu.tr

Vibrational assignments are made with the aid of normal coordinate analysis, which describes the participation of different internal coordinates (like bond stretching or angle bending) in each vibrational mode. researchgate.net This analysis allows for a detailed understanding of how vibrations are coupled throughout the molecule. researchgate.net For instance, in 8-HQ derivatives, the characteristic vibrational frequencies of the hydroxyl group (O-H) are sensitive to hydrogen bonding. researchgate.net The O-H stretching vibration is typically observed in the 3700–3550 cm⁻¹ region. researchgate.net Other important vibrations include the stretching of the quinoline ring system and the carbaldehyde group.

While specific experimental data for this compound is not detailed in the provided results, analysis of related compounds provides a strong basis for predicting its spectral features. The table below presents typical calculated vibrational frequencies for key functional groups in substituted 8-hydroxyquinolines.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
ν(O-H)~3688Hydroxyl group stretching, sensitive to intramolecular H-bonding. researchgate.net
ν(C=O)~1740Stretching vibration of the carbaldehyde carbonyl group. mdpi.com
ν(C=N)~1608Azomethine stretching within the quinoline ring. mdpi.com
δ(O-H)~1518In-plane bending of the hydroxyl group. researchgate.net
ν(C-O)~1247Phenolic carbon-oxygen stretching. mdpi.com
γ(O-H)~896Out-of-plane bending of the hydroxyl group. researchgate.net

This data is representative of 8-hydroxyquinoline derivatives and provides an expected range for the target compound.

Prototropic Tautomerism and Hydrogen Atom Transfer Mechanisms

Systems based on 7-hydroxyquinoline-8-carbaldehyde (B12947918) are recognized for undergoing long-range prototropic tautomerization. nih.govacs.org These molecules can exist in different tautomeric forms and can be switched between them, making them subjects of interest for molecular switches. nih.govresearchgate.net The process involves the transfer of a hydrogen atom between the hydroxyl group and the nitrogen atom of the quinoline ring, a mechanism facilitated by the molecular structure, particularly the carbaldehyde group at the 8-position, which acts as a "proton crane". nih.govresearchgate.net

Ground-State Tautomeric Equilibria (OH and NH Forms)

In the ground state, 8-hydroxyquinoline derivatives typically exist in an equilibrium between two primary tautomeric forms: the hydroxy (enol) form, designated as the OH form, and a keto (or quinolinone) form, designated as the NH form. nih.govacs.org Spectroscopic studies, including NMR and electronic absorption, confirm a solvent-dependent equilibrium between these two tautomers. nih.govacs.org

Computational studies on 8-hydroxyquinoline and its derivatives consistently show that the OH form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen (OH⋯N), is the most stable tautomer. researchgate.netscispace.com The NH tautomer, where the hydrogen has moved to the pyridine (B92270) nitrogen atom, is significantly higher in energy. researchgate.netscispace.com Breaking the intramolecular hydrogen bond in the OH form leads to a less stable conformer, but the NH tautomer is even less favorable. researchgate.netscispace.com

Tautomeric FormRelative Energy (kJ/mol)Key Feature
OH Form (OH⋯N)0 (Most Stable)Intramolecular hydrogen bond present. researchgate.netscispace.com
NH Form> 40Hydrogen atom transferred to the quinoline nitrogen. researchgate.netscispace.com

Energy values are based on DFT calculations for 8-hydroxyquinoline derivatives.

Excited-State Hydrogen Atom Transfer (HAT) Processes

While the NH form is energetically unfavorable in the ground state, the situation changes upon electronic excitation. Many hydroxyquinoline derivatives undergo an excited-state intramolecular proton transfer (ESIPT) or a hydrogen atom transfer (HAT) process. acs.orgrsc.org For molecules in the 7-hydroxyquinoline-8-carbaldehyde series, UV irradiation triggers a long-distance transfer of the hydrogen atom from the hydroxyl group at position 7 to the remote nitrogen atom of the quinoline ring. nih.gov

This photoinduced process is rationalized by the "proton crane" model, where the carbaldehyde group at the 8-position acts as a molecular crane to facilitate the intramolecular hydrogen transport. nih.govresearchgate.net This excited-state phenomenon is a key feature in the photophysics of these compounds and is distinct from the ground-state equilibrium. acs.org The HAT process can be ultrafast, occurring in less than 100 femtoseconds in some systems. barbatti.org

Influence of Substituents on Tautomeric Preferences

The stability of the tautomeric forms and the preference for the OH versus the NH form are influenced by the presence and nature of substituents on the quinoline ring. researchgate.net Substituents exert electronic effects that modify the properties of the molecule, including the strength of the intramolecular hydrogen bond and the aromaticity of the rings. researchgate.netscispace.com

For example, studies on 5,7-substituted 8-hydroxyquinoline derivatives show that halogens (like chloro and iodo) and the nitro group alter the electron population in the benzene (B151609) and pyridine rings. researchgate.netscispace.com

Halogens act as σ-electron withdrawing and π-electron donating substituents. researchgate.net

The nitro group is both a σ- and π-electron withdrawing substituent. researchgate.net

These electronic perturbations affect the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby influencing the tautomeric equilibrium. For instance, the intramolecular OH⋯N hydrogen bond is weakest in the unsubstituted 8-hydroxyquinoline and is strengthened significantly in its halogenated and, most notably, its nitro-substituted derivatives. researchgate.netscispace.com This strengthening further stabilizes the OH tautomer relative to the NH form. researchgate.net Consequently, the choice of substituent can be used to tune the tautomeric preferences and photophysical properties of the molecule. beilstein-journals.org

Coordination Chemistry and Ligand Design Principles

Chelation Behavior of 8-Hydroxy-5-methylquinoline-7-carbaldehyde and its Analogues

The coordination chemistry of 8-hydroxyquinoline (B1678124) and its derivatives has been a subject of extensive research due to their versatile chelating abilities. rroij.comresearchgate.netnih.gov These compounds are recognized for their capacity to form stable complexes with a wide array of metal ions. rroij.com

Bidentate Ligand Characteristics and Coordination Modes

Like its parent compound, 8-hydroxyquinoline, this compound acts as a bidentate ligand. Coordination with a metal ion occurs through the deprotonated phenolic oxygen and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered chelate ring. rroij.com The presence of the methyl and carbaldehyde groups at the 5 and 7 positions, respectively, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes.

Complex Formation with Transition Metal Ions (e.g., Al(III), Zn(II), Fe(III), Cu(II), Ni(II), Co(II))

Derivatives of 8-hydroxyquinoline are known to form stable complexes with a variety of transition metal ions. rroij.comnih.gov For instance, Schiff base derivatives of a similar compound, 8-hydroxy-2-methylquinoline-7-carbaldehyde, have been shown to form octahedral complexes with Co(II) and Ni(II), and distorted octahedral complexes with Cu(II). orientjchem.org While specific studies on the complexation of this compound with all the listed transition metals are not extensively detailed in the available literature, the general behavior of 8-hydroxyquinoline derivatives suggests a strong affinity for these metal ions. The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). scirp.org For example, complexes of Co(II) and Ni(II) with 8-hydroxyquinoline have been reported to have a 1:2 molar ratio. scirp.org

The table below summarizes the typical geometries of complexes formed between 8-hydroxyquinoline derivatives and various transition metal ions.

Metal IonTypical Coordination Geometry
Al(III)Octahedral
Zn(II)Tetrahedral or Octahedral
Fe(III)Octahedral
Cu(II)Square Planar or Distorted Octahedral
Ni(II)Octahedral or Square Planar
Co(II)Octahedral or Tetrahedral

Complex Formation with Lanthanide Cations

Schiff base derivatives of 8-hydroxyquinoline-7-carbaldehyde (B1296194) have been successfully used to synthesize binuclear lanthanide(III) complexes. lookchem.com Specifically, a Schiff base formed from 8-hydroxyquinoline-7-carbaldehyde and isonicotinylhydrazine was used to prepare complexes with a range of lanthanide ions (La³⁺, Nd³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Dy³⁺, Ho³⁺, Er³⁺, Yb³⁺). lookchem.com In these binuclear complexes, the ligand acts as a dibasic tetradentate agent, with dimerization occurring through the phenolate (B1203915) oxygen atoms, creating a central four-membered (LnO)₂-ring. lookchem.com

Design and Characterization of Schiff Base Derivatives as Ligands

The reactivity of the carbaldehyde group in this compound allows for the straightforward synthesis of Schiff base ligands. These ligands often exhibit enhanced chelating capabilities and can be tailored for specific applications by varying the amine used in their synthesis.

Synthesis and Structural Features of Schiff Base Ligands

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. chemijournal.com In the context of this compound, the aldehyde group reacts with a primary amine to form an imine or azomethine (-C=N-) group. mdpi.com

For instance, the synthesis of 5-Methyl-8-hydroxyquinoline-7-carbaldehyde has been reported, providing the precursor for such Schiff base derivatives. mdpi.com The characterization of this compound was performed using ¹H-NMR and ¹³C-NMR spectroscopy, confirming its structure. mdpi.com

Compound Spectroscopic Data
5-Methyl-8-hydroxyquinoline-7-carbaldehyde¹H-NMR (CDCl₃; 400.2 MHz) δ = 2.56 (s, 3H, CH₃), 7.53 (s, 1H, aromatic), 7.58 (dd, ³JH,H = 8.2 Hz, ⁴JH,H = 3.5 Hz, 1H, aromatic), 8.26 (d, ³JH,H = 8.3 Hz, 1H, aromatic), 8.90 (d, ³JH,H = 2.7 Hz, 1H, aromatic), 10.36 (s, 1H, HC=O)
¹³C{¹H}-NMR (CDCl₃; 100.6 MHz) δ = 17.9, 117.2, 124.3, 124.7, 124.9, 131.8, 133.0, 139.5, 148.9, 157.4, 192.3

The resulting Schiff base ligands are often characterized by various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, to confirm their structural integrity. orientjchem.orgnih.gov The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum. orientjchem.org

Electrochemical Properties of Metal-Schiff Base Complexes

The electrochemical properties of metal-Schiff base complexes are of significant interest as they provide insights into the redox behavior of the coordinated metal ion and the ligand itself. Studies on Schiff base derivatives of other quinolinecarbaldehydes have shown a strong correlation between the chemical structure and the resulting reduction and oxidation potentials. mdpi.com For example, the presence of a methyl group was found to facilitate oxidation, while the reduction potential of methylated compounds was more negative compared to their non-methylated counterparts. mdpi.com

Metallo-Supramolecular Architectures and Frameworks

The design and synthesis of metallo-supramolecular architectures, such as coordination cages, helicates, and metal-organic frameworks (MOFs), rely on the predictable coordination of metal ions with carefully designed organic ligands. Derivatives of 8-hydroxyquinoline have been successfully employed as ligands to create such structures. These frameworks can exhibit interesting properties, including porosity, luminescence, and catalytic activity, which are often dictated by the nature of both the metal ion and the organic linker.

However, a specific investigation into the use of this compound in the formation of such architectures has not been reported in the reviewed literature. Consequently, there are no detailed research findings, crystal structures, or data tables available that are dedicated to the metallo-supramolecular frameworks of this particular compound. The scientific community has yet to publish studies that would provide insight into the specific types of architectures that this compound might form, the coordination geometries it adopts with different metal centers, or the properties of any resulting materials.

While the fundamental principles of coordination chemistry suggest that this compound has the potential to act as a versatile ligand in the construction of metallo-supramolecular assemblies, the absence of empirical data means that any discussion of its specific role in this field remains speculative. Further experimental research is required to explore the coordination chemistry of this compound and its potential applications in the design of novel supramolecular materials.

Supramolecular Chemistry and Molecular Engineering

Engineering of Non-Covalent Interactions for Supramolecular Assemblies

The construction of well-defined supramolecular architectures relies on the precise control of non-covalent interactions. In the case of 8-Hydroxy-5-methylquinoline-7-carbaldehyde, hydrogen bonding and π-π stacking are the primary forces that can be engineered to direct the self-assembly of molecules into predictable and functional structures.

The 8-hydroxyquinoline (B1678124) moiety is a well-established motif for forming robust hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the carbaldehyde group can serve as hydrogen bond acceptors. This functionality allows for the formation of a variety of intra- and intermolecular hydrogen bonding patterns, which are fundamental to crystal engineering.

While the specific crystal structure of this compound is not extensively detailed in the available literature, the behavior of related 8-hydroxyquinoline derivatives provides significant insight. For instance, many 8-hydroxyquinoline compounds exhibit intramolecular hydrogen bonds between the hydroxyl proton and the quinoline nitrogen, which influences the planarity and electronic properties of the molecule. In the solid state, intermolecular hydrogen bonds are crucial in dictating the packing of the molecules. It is plausible that this compound would form dimers or extended chains through hydrogen bonds involving the hydroxyl and carbaldehyde groups, a common feature in the crystal structures of related compounds. The engineering of these hydrogen bonds, by co-crystallization with other molecules capable of hydrogen bonding, could lead to the formation of novel crystalline materials with tailored properties.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor Group Acceptor Group Type of Interaction Potential Supramolecular Motif
8-OH Quinoline N Intramolecular S(6) ring
8-OH 7-C=O Intermolecular Dimer, Chain
C-H (quinoline) 7-C=O Intermolecular Sheet, Network

The planar aromatic nature of the quinoline ring system in this compound makes it highly susceptible to π-π stacking interactions. These interactions are critical in the design of materials with specific electronic and photophysical properties, such as organic semiconductors and light-emitting diodes. The extent and geometry of π-π stacking can be influenced by the substituents on the quinoline core.

A study on the closely related compound, 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, revealed that its crystal structure is stabilized by parallelly-displaced π-π stacking interactions, with a centroid-centroid distance of 3.544 Å and a shift distance of 1.451 Å mdpi.com. This suggests that this compound is also likely to exhibit significant π-π stacking. The presence of the electron-withdrawing carbaldehyde group and the electron-donating methyl group can modulate the electron density of the aromatic system, thereby influencing the strength and nature of the π-π stacking interactions. By carefully selecting solvents or co-formers during crystallization, it may be possible to control the arrangement of the quinoline rings and thus tailor the bulk properties of the resulting material.

Table 2: Comparison of π-π Stacking Parameters in Related Quinoline Derivatives

Compound Centroid-Centroid Distance (Å) Shift Distance (Å) Reference
8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde 3.544 1.451 mdpi.com
This compound Predicted to be similar Predicted to be similar -

Design and Study of Molecular Switches and Logic Gates

The quinoline scaffold is a promising platform for the development of molecular switches and logic gates due to its responsive electronic and photophysical properties. These molecular devices can change their state in response to external stimuli such as light, pH, or the presence of specific ions. The 8-hydroxyquinoline moiety, in particular, is an excellent chelator for metal ions, and this property can be exploited to create metal-ion-responsive switches.

While there are no specific reports on the use of this compound in molecular switches, its structure possesses the necessary components. The 8-hydroxyquinoline core can act as a binding site for metal ions, and the carbaldehyde group can be chemically modified to introduce other functionalities. For example, condensation of the carbaldehyde with an appropriate amine could yield a Schiff base derivative capable of acting as a more complex ligand or a photoresponsive unit. The fluorescence of the 8-hydroxyquinoline system is often quenched in the free ligand but enhanced upon complexation with certain metal ions, a phenomenon that can be utilized as the output signal for a molecular logic gate. The design of such systems would involve the integration of input recognition sites (e.g., the chelating core) and a signal transduction mechanism that results in a measurable change in a physical property (e.g., fluorescence).

Principles of Self-Assembly in Quinoline-Based Systems

Self-assembly is a process in which molecules spontaneously organize into ordered structures through non-covalent interactions. The principles of self-assembly in 8-hydroxyquinoline-based systems are largely governed by the strong chelating ability of the 8-hydroxyquinoline core and the potential for hydrogen bonding and π-π stacking. researchgate.net

The primary driving force for the self-assembly of this compound in the presence of metal ions would be the formation of stable metal complexes. The 1:1 or 1:2 complexes formed with various metal ions can then further assemble into higher-order structures through weaker intermolecular forces. The methyl and carbaldehyde substituents can play a significant role in directing this secondary assembly. For instance, the methyl group can influence the solubility and steric interactions, while the carbaldehyde group offers a site for further chemical modification or can participate in hydrogen bonding. Understanding these principles is key to designing and fabricating novel functional materials, such as metal-organic frameworks (MOFs) or supramolecular polymers, based on this versatile quinoline derivative. The self-assembly process can be controlled by factors such as solvent, temperature, and the stoichiometry of the metal and ligand.

Structure Activity Relationship Studies Mechanistic and Chemical Basis

Influence of Functional Groups on Electronic Properties and Reactivity

The electronic character of the molecule is a composite of the individual contributions from its substituents, which modulate the electron density of the bicyclic aromatic system.

The methyl group at the C-5 position functions as an electron-donating group through hyperconjugation and inductive effects. This contribution increases the electron density of the quinoline (B57606) ring system. Studies on related methylated quinoline derivatives have shown that the presence of a methyl group facilitates oxidation of the molecule. mdpi.com Conversely, the reduction potential of methylated quinolines has been observed to be more negative when compared to their non-methylated counterparts, a finding supported by frontier molecular orbital calculations. mdpi.com This enhanced electron density can influence the molecule's susceptibility to electrophilic attack and its interactions with other molecules.

The hydroxyl group at the C-8 position and the formyl (carbaldehyde) group at the C-7 position are critical to the molecule's properties. The C-8 hydroxyl group is a potent electron-donating group that activates the ring, making the C-5 and C-7 positions susceptible to electrophilic substitution. mdpi.com The formyl group, in contrast, is an electron-withdrawing group that deactivates the ring.

A key structural feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the C-8 hydroxyl group and the oxygen of the C-7 formyl group. mdpi.com This interaction creates a pseudo-ring structure that enhances the planarity and rigidity of the molecule. mdpi.com Spectroscopic analysis reveals this interaction causes a significant deshielding effect, resulting in a downfield chemical shift for the aldehyde proton in ¹H-NMR spectra. mdpi.com Furthermore, the close proximity of the hydroxyl group's oxygen and the pyridine (B92270) ring's nitrogen atom makes the 8-hydroxyquinoline (B1678124) scaffold an excellent bidentate chelating agent for a wide range of metal ions. nih.govscispace.comrroij.com

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methyl (-CH₃) increase the electron density on the quinoline ring. This generally facilitates oxidation and can lead to a bathochromic (red) shift in the molecule's emission spectra upon complexation. mdpi.comscispace.com

Electron-Withdrawing Groups (EWGs): Substituents like formyl (-CHO) or halogens decrease the ring's electron density. Attaching EWGs to the C-5 or C-7 positions is predicted to cause a hypsochromic (blue) shift in the emission of their metal complexes. scispace.com

This predictable modulation of electronic properties is a cornerstone for designing derivatives with specific characteristics. For instance, increasing the electron-withdrawing properties of substituents on related 8-hydroxyquinoline derivatives has been shown to positively influence antiviral activity. nih.gov

Correlation between Molecular Structure and Spectroscopic/Electrochemical Characteristics

The specific arrangement of atoms and functional groups in 8-Hydroxy-5-methylquinoline-7-carbaldehyde gives rise to a distinct spectroscopic and electrochemical signature. The correlation between its structure and these characteristics is well-defined.

Table 1: Spectroscopic and Physicochemical Properties of this compound and Related Compounds

PropertyObservationStructural CorrelationReference
¹H-NMR (Formyl Proton)Downfield chemical shift (e.g., ~10.5 ppm in DMSO)Deshielding effect from intramolecular hydrogen bond with C8-OH group. mdpi.com
FTIR SpectroscopyCharacteristic peaks for O-H, C=O (aldehyde), and C=N (quinoline) vibrations.Direct evidence of the key functional groups present in the molecule. mdpi.com
Electrochemical OxidationFacilitated by the presence of a methyl group.Electron-donating nature of the methyl group increases electron density, making oxidation easier. mdpi.com
Electrochemical ReductionMore negative potential in methylated vs. non-methylated analogues.Increased electron density from the methyl group makes the addition of an electron (reduction) less favorable. mdpi.com
FluorescenceWeakly fluorescent; emission increases upon metal chelation.Excited-state proton transfer in the free ligand quenches fluorescence; chelation increases molecular rigidity, enhancing emission. scispace.com
UV-Vis AbsorptionAbsorption in the UV-visible range.π-conjugated system of the bicyclic aromatic quinoline ring. mdpi.com

The intramolecular hydrogen bond is a dominant factor in the molecule's ¹H-NMR spectrum. mdpi.com In electrochemistry, the electron-donating methyl group demonstrably influences the redox potentials, underscoring the direct link between substituent electronic effects and molecular properties. mdpi.com

Rational Design Strategies for Property Modulation through Derivatization

The 8-hydroxyquinoline core is considered a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for developing new molecules with tailored properties. nih.govnih.gov Derivatization, particularly at the C-5 and C-7 positions, is a key strategy for modulating its physicochemical and biological characteristics. scispace.comnih.gov

Tuning Photophysical Properties: For applications in materials science, such as in organic light-emitting diodes (OLEDs), the emission color of 8-hydroxyquinoline metal complexes can be precisely controlled. Introducing electron-donating groups at C-5 or C-7 leads to red-shifted emissions, while electron-withdrawing groups induce a blue-shift. scispace.com This allows for the rational design of materials that emit across the visible spectrum.

Enhancing Biological Activity: Modifications can be made to improve potency and selectivity for biological targets. For example, introducing Mannich bases at the C-7 position has been explored to develop compounds with selective toxicity against multidrug-resistant cancer cells. nih.gov Increasing lipophilicity, often by adding halogen substituents, can enhance the ability of a compound to cross biological membranes and has been correlated with increased antiviral and antibacterial activity. nih.gov

Improving Chelation and Targeting: The core chelating function can be augmented by adding other functional groups. Linking the 8-hydroxyquinoline scaffold to linear polyamines has been used to create potent iron chelators with antiproliferative activity. scispace.com

Mechanistic Studies Related to Biological Interactions (e.g., DNA intercalation, enzyme inhibition)

The biological activities of 8-hydroxyquinoline derivatives often stem from two primary mechanisms: metal ion chelation and direct interaction with biomacromolecules like enzymes and DNA.

Metal Ion Chelation: The ability to bind essential metal ions is a major mechanism of action. By chelating metals like iron, copper, or zinc, these compounds can inhibit metalloenzymes that are crucial for cellular processes or disrupt the delicate metal homeostasis required for cell survival. nih.govnih.govnih.gov

Enzyme Inhibition and DNA Intercalation: Beyond metal chelation, recent studies have revealed more direct mechanisms of action for quinoline-based compounds. Certain derivatives have been shown to function as non-nucleoside inhibitors of DNA-acting enzymes, such as DNA methyltransferases (DNMTs). nih.govbiorxiv.org The proposed mechanism involves the planar quinoline ring system intercalating into the DNA double helix, specifically in the minor groove at the enzyme-DNA interface. nih.govbiorxiv.org This binding event induces a significant conformational change in the enzyme, displacing its catalytic domain from the DNA substrate and thereby inhibiting its function. nih.govbiorxiv.org This intercalation is a non-covalent interaction that physically blocks the enzymatic process. Derivatives featuring additions such as methylamine (B109427) or methylpiperazine have demonstrated potent, low-micromolar inhibitory activity through this mechanism. nih.gov It has also been reported that 8-hydroxyquinoline derivatives can inhibit DNA synthesis and function as transcription inhibitors. researchgate.net

Q & A

Q. SHELX refinement workflow :

Data collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to minimize errors.

Structure solution : Employ SHELXD for dual-space methods to locate heavy atoms .

Hydrogen placement : Assign using SHELXL’s HFIX command, but manually validate positions for hydroxyl and aldehyde groups due to potential disorder .

Q. Challenges :

  • Hydrogen bonding : The hydroxyl and aldehyde groups form intermolecular bonds (e.g., O–H···O=C), complicating electron density maps.
  • Disorder : Dynamic aldehyde groups may require TLS refinement or partial occupancy modeling .

Advanced: How should researchers resolve contradictions in toxicity data for this compound derivatives?

Q. Methodological steps :

Replicate studies : Ensure consistent experimental conditions (e.g., cell lines, exposure times) to isolate variables .

Dose-response analysis : Use nonlinear regression models (e.g., Hill equation) to compare EC50_{50} values across studies .

Mechanistic assays : Perform ROS detection or metalloprotein binding assays to clarify if toxicity stems from chelation or direct reactivity .

Example contradiction : Discrepancies in LD50_{50} values may arise from differences in solvent systems (DMSO vs. aqueous buffers) affecting bioavailability .

Advanced: What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

Q. SAR analysis pipeline :

Data preprocessing : Normalize bioactivity data (e.g., pIC50_{50}) and descriptor values (e.g., logP, polar surface area).

Multivariate regression : Use partial least squares (PLS) or random forest models to correlate substituent effects with activity .

Validation : Apply leave-one-out cross-validation (LOOCV) to avoid overfitting, with R2>0.7R^2 > 0.7 indicating robustness .

Case study : Methyl substitution at position 5 enhances lipophilicity (logP +0.3), correlating with improved antimicrobial activity in derivatives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Essential protocols :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile aldehydes.
  • Waste disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal .

Toxicity note : The compound’s quinoline backbone may exhibit genotoxicity; conduct Ames tests for mutagenicity screening .

Advanced: How can high-throughput screening (HTS) pipelines be designed to evaluate the biological activity of this compound analogs?

Q. HTS design :

Library design : Synthesize analogs with systematic substitutions (e.g., halogens at position 7, alkyl groups at position 5) .

Automation : Use liquid handlers for 96-well plate formatting in enzyme inhibition assays (e.g., kinase or protease targets) .

Data normalization : Apply Z-score or B-score normalization to correct for plate-to-plate variability .

Validation : Confirm hits via dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.